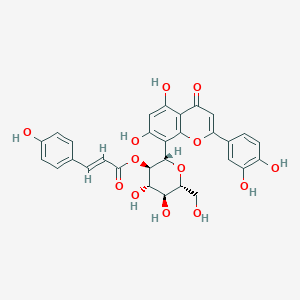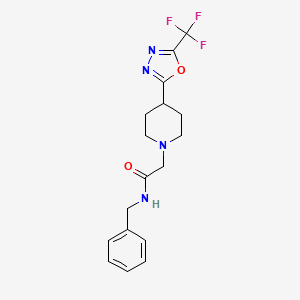
2-Bromoethyl(chloromethyl) dimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromoethyl(chloromethyl) dimethylsilane typically involves the reaction of dimethylchlorosilane with ethylene bromide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are carefully monitored to ensure high yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to maintain consistent product quality. The compound is then purified using techniques such as distillation or recrystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
2-Bromoethyl(chloromethyl) dimethylsilane undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine and chlorine atoms in the compound can be replaced by other nucleophiles, leading to the formation of new organosilicon compounds.
Oxidation: The compound can be oxidized to form silanols or siloxanes, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different silane derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium iodide, potassium fluoride, and other nucleophiles.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in these reactions.
Major Products Formed
Nucleophilic substitution: New organosilicon compounds with different functional groups.
Oxidation: Silanols or siloxanes.
Reduction: Various silane derivatives.
Scientific Research Applications
2-Bromoethyl(chloromethyl) dimethylsilane has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-Bromoethyl(chloromethyl) dimethylsilane involves its ability to undergo nucleophilic substitution reactions, which allows it to modify other molecules by introducing silicon-containing groups. This property makes it valuable in the synthesis of new compounds with desired chemical and physical properties.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloroethyl(chloromethyl) dimethylsilane
- 2-Iodoethyl(chloromethyl) dimethylsilane
- 2-Bromoethyl(methyl) dimethylsilane
Uniqueness
2-Bromoethyl(chloromethyl) dimethylsilane is unique due to its dual halogen functionality, which provides versatility in chemical reactions. The presence of both bromine and chlorine atoms allows for selective substitution reactions, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
2-bromoethyl-(chloromethyl)-dimethylsilane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12BrClSi/c1-8(2,5-7)4-3-6/h3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUSSMXZKYHRCAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CCBr)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12BrClSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![{[1-(4-methylphenyl)ethyl]carbamoyl}methyl 3,4,5-trimethoxybenzoate](/img/structure/B2623238.png)

![5-{[4-(benzyloxy)phenyl]amino}-N-(2-bromo-4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/new.no-structure.jpg)




![N'-{[3-(2H-1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl}-N-[2-(dimethylamino)ethyl]ethanediamide](/img/structure/B2623250.png)

![[(2-CHLORO-4-FLUOROPHENYL)CARBAMOYL]METHYL 5-BROMOFURAN-2-CARBOXYLATE](/img/structure/B2623253.png)
![4-(6-((4-fluoro-2-methylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine](/img/structure/B2623255.png)
![3,3-dimethyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]butanamide](/img/structure/B2623256.png)


